molecular formula C9H20NO2+ B1198375 (4-Acetoxybutyl)trimethylammonium CAS No. 34373-95-0

(4-Acetoxybutyl)trimethylammonium

Cat. No.: B1198375
CAS No.: 34373-95-0
M. Wt: 174.26 g/mol
InChI Key: KPCQQHZZNHMZEO-UHFFFAOYSA-N
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Description

(4-Acetoxybutyl)trimethylammonium is a quaternary ammonium compound characterized by a butyl chain substituted at the 4-position with an acetoxy (-OAc) group and a trimethylammonium cation (N⁺(CH₃)₃). Quaternary ammonium compounds (QACs) are widely used as surfactants, antimicrobial agents, catalysts, and in biomedical applications due to their cationic nature and solubility properties . The acetoxy substituent in this compound may enhance its stability or solubility compared to other alkyl- or oxo-substituted analogs, though further empirical studies are needed to confirm this .

Properties

CAS No.

34373-95-0

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

IUPAC Name

4-acetyloxybutyl(trimethyl)azanium

InChI

InChI=1S/C9H20NO2/c1-9(11)12-8-6-5-7-10(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

KPCQQHZZNHMZEO-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC[N+](C)(C)C

Canonical SMILES

CC(=O)OCCCC[N+](C)(C)C

Other CAS No.

34373-95-0

Related CAS

2848-37-5 (iodide)

Synonyms

(4-acetoxybutyl)trimethylammonium
(4-acetoxybutyl)trimethylammonium iodide
4-acetoxybutylcholine

Origin of Product

United States

Comparison with Similar Compounds

Trimethyl(4-oxobutyl)ammonium

  • Structure : Features a 4-oxobutyl chain instead of acetoxy.
  • Applications :
    • Biomedical : Demonstrates biocompatibility for drug delivery and tissue engineering .
    • Research : Used in organic synthesis and catalysis .
  • Key Differences : The oxo group may reduce hydrolytic stability compared to the acetoxy group, which could offer better resistance to degradation.

(2-Hydroxypropyl)trimethylammonium Formate (HTAF)

  • Structure : Contains a hydroxypropyl group and formate counterion.
  • Applications :
    • Catalysis : Acts as a catalyst in aldol reactions and industrial chemical processes .
    • Pharmaceuticals/Cosmetics : Enhances formulation stability in creams and lotions .
  • Key Differences : The hydroxy group and formate anion likely improve water solubility, whereas the acetoxy group in (4-Acetoxybutyl)trimethylammonium may confer lipophilicity for specialized applications.

Alkyl Trimethylammonium Halides (e.g., CTAB)

  • Structure : Long alkyl chains (e.g., cetyl) with halide counterions.
  • Applications :
    • Surfactants : Used in detergents and micelle formation .
    • Antimicrobials : Effective against Gram-positive bacteria .
  • Key Differences: The acetoxybutyl chain in this compound may reduce cytotoxicity compared to long alkyl chains like CTAB, which are known to disrupt cell membranes .

Soytrimonium Chloride

  • Structure : Unsaturated oleyl chain with trimethylammonium head.
  • Applications :
    • Cosmetics : Used in hair conditioners for its antistatic properties .
  • Key Differences : The unsaturated chain in soytrimonium chloride lowers melting points and enhances solubility in organic matrices compared to saturated analogs. The acetoxy group in this compound may similarly improve solubility but with different metabolic pathways .

Antimicrobial Activity

  • This highlights the critical role of substituent positioning.
  • Alkyl Trimethylammonium Halides : CTAB exhibits broad-spectrum antimicrobial activity but with higher cytotoxicity compared to shorter-chain QACs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Key Applications Biological Activity References
This compound Acetoxybutyl Surfactant, Pharmaceuticals (inferred) Likely moderate antimicrobial Inferred
Trimethyl(4-oxobutyl)ammonium Oxobutyl Drug delivery, Catalysis Biocompatible
HTAF Hydroxypropyl/Formate Catalysis, Cosmetics Non-toxic, Stabilizer
CTAB Cetyl/Halide Surfactant, Antimicrobial Cytotoxic
Soytrimonium Chloride Unsaturated Oleyl Cosmetics Low toxicity

Table 2: Market and Industrial Trends

Compound Market Growth (2032 Projection) Key Industries
HTAF $X billion (CAGR Z%) Pharmaceuticals, Chemicals
Soytrimonium Chloride N/A Cosmetics, Personal Care

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